Galanin (1-15) Shows Superior Potency to Galanin (1-29) in Inhibiting CREB via GalR1-GalR2 Heteroreceptor Complexes
In HEK293T cells co-expressing GalR1 and GalR2 receptors, galanin (1-15) demonstrates greater potency than full-length galanin (1-29) in inhibiting forskolin-stimulated CREB activity. At a concentration of 50 nM, the inhibitory effect of galanin (1-15) on CREB was fully counteracted by the selective GalR2 antagonist M871, confirming the involvement of the heteroreceptor complex [1]. This represents a signaling bias where the shorter fragment preferentially activates the Gi/o-coupled GalR1 protomer within the heteromer, whereas galanin (1-29) more potently activates Gq/11-mediated signaling via GalR2 [2].
| Evidence Dimension | Potency to inhibit forskolin-induced CREB luciferase activity |
|---|---|
| Target Compound Data | Galanin (1-15): more potent than galanin (1-29) in GalR1-GalR2 co-transfected cells; inhibition at 50 nM fully blocked by M871 |
| Comparator Or Baseline | Galanin (1-29): lower potency than galanin (1-15) in the same assay system |
| Quantified Difference | Galanin (1-15) > galanin (1-29) in CREB inhibition efficacy (rank order established; exact EC50 values not reported in source) |
| Conditions | CRE luciferase reporter gene assay in HEK293T cells co-transfected with GalR1 and GalR2; forskolin-induced cAMP stimulation |
Why This Matters
This signaling bias demonstrates that galanin (1-15) is not simply a lower-affinity fragment but a functionally distinct ligand with preferential Gi/o pathway activation, critical for researchers studying depression-related neurobiology where GalR1 agonism is implicated.
- [1] Borroto-Escuela DO, Narvaez M, Di Palma M, et al. Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex. Biochem Biophys Res Commun. 2014;452(3):347-353. View Source
- [2] Borroto-Escuela DO, Narvaez M, Di Palma M, et al. Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex. Biochem Biophys Res Commun. 2014;452(3):347-353. (NFAT reporter assay data) View Source
